Euphorbia factor Pe1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Euphorbia factor Pe1 is primarily isolated from natural sources, specifically from the plant Inga. The extraction process involves the use of solvents such as ethanol, methanol, and aqueous solutions. The plant material is subjected to solvent extraction, followed by purification using techniques like silica gel column chromatography, sephadex LH-20 column chromatography, and semi-preparative high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant material. The process includes harvesting the plant, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, followed by purification and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Euphorbia factor Pe1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of epoxides and hydroxylated derivatives.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Euphorbia factor Pe1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diterpene ester chemistry and for developing new synthetic methodologies.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Explored for its potential as an anticancer agent, anti-inflammatory agent, and antifungal agent.
Mechanism of Action
Euphorbia factor Pe1 exerts its effects through multiple mechanisms:
Tumor Growth Inhibition: It induces apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor-kappa B (NF-κB) pathway.
Antifungal Activity: It disrupts the cell membrane integrity of fungi, leading to cell lysis and death
Comparison with Similar Compounds
Euphorbia factor Pe1 is unique among diterpene esters due to its specific biological activities and chemical structure. Similar compounds include:
Ingenol: Another diterpene ester with tumor-promoting and skin-irritating properties.
20-Deoxyingenol: A diterpene ester with similar biological activities but different structural features.
Euphorbia factor Pe2: Another diterpene ester isolated from the same plant with similar biological activities.
This compound stands out due to its potent anticancer and anti-inflammatory properties, making it a valuable compound for further research and development.
Biological Activity
Euphorbia factor Pe1 (20-O-acetylingenol-3-angelate) is a diterpene ester derived from the Euphorbia genus, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its cytotoxicity, irritancy, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a diterpene ester, characterized by its unique structural features that contribute to its biological effects. The compound exhibits a complex interaction with various biological systems, notably through its irritant properties and potential as a tumor promoter.
Biological Activities
1. Cytotoxicity
this compound has been studied for its cytotoxic effects on various cancer cell lines. In one study, it demonstrated significant cytotoxicity against human colon adenocarcinoma (Caco-2) cells, with an IC50 value indicating potent anti-proliferative activity. The mechanism of action appears to involve disruption of cellular integrity and induction of apoptosis in affected cells .
2. Irritancy and Tumor Promotion
Research indicates that this compound contributes to skin irritancy and may act as a tumor promoter. In animal studies, chronic exposure to this compound resulted in skin hyperplasia, suggesting its role in promoting tumorigenesis under certain conditions . The irritant effect is primarily attributed to the diterpene structure, which can cause inflammatory responses upon contact with skin tissues.
3. Mechanisms of Action
The biological activity of this compound involves several mechanisms:
- Cell Membrane Disruption: Studies have shown that this compound affects cell membrane permeability, leading to increased leakage of cellular contents and eventual cell death .
- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, characterized by DNA fragmentation and activation of caspases .
Case Study 1: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. The study utilized flow cytometry to assess apoptosis markers, confirming the compound's potential as an anticancer agent.
Case Study 2: Irritancy Assessment
In another investigation, the irritant properties of this compound were assessed using mouse ear assays. The findings revealed significant irritation comparable to known irritants like croton oil. Chronic administration resulted in notable skin changes, highlighting the need for caution in handling this compound.
Data Table: Summary of Biological Activities
Activity Type | Effect | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Cytotoxicity | Induces apoptosis | 40 | Disruption of cell integrity |
Tumor Promotion | Promotes skin hyperplasia | N/A | Chronic exposure leads to irritation |
Skin Irritancy | Causes inflammation | N/A | Direct contact with skin |
Properties
IUPAC Name |
[7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O7/c1-8-13(2)24(31)34-23-14(3)11-26-15(4)9-19-20(25(19,6)7)18(22(26)30)10-17(12-33-16(5)28)21(29)27(23,26)32/h8,10-11,15,18-21,23,29,32H,9,12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCAGKYWXRKLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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